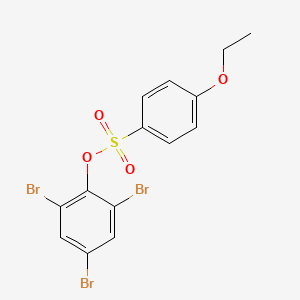![molecular formula C14H21NO3S B12193329 {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}prop-2-enylamine](/img/structure/B12193329.png)
{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}prop-2-enylamine is a complex organic compound that features a combination of functional groups, including a tert-butyl group, a methoxy group, and a sulfonyl group attached to a prop-2-enylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}prop-2-enylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the tert-butyl group: This can be achieved through the reaction of tert-butyl chloride with a suitable aromatic compound under Friedel-Crafts alkylation conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the aromatic ring using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Formation of the prop-2-enylamine: This step involves the reaction of the sulfonylated aromatic compound with an appropriate amine under conditions that promote the formation of the prop-2-enylamine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In organic synthesis, {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}prop-2-enylamine serves as a versatile building block for the construction of more complex molecules. Its functional groups allow for a wide range of chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structural features make it a potential candidate for biological studies, particularly in the design of enzyme inhibitors or receptor modulators. Its ability to interact with biological macromolecules can be explored for therapeutic applications.
Medicine
In medicinal chemistry, this compound can be investigated for its pharmacological properties. Its unique combination of functional groups may impart specific biological activities, making it a potential lead compound for drug development.
Industry
The compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the methoxy and tert-butyl groups can modulate the compound’s overall binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
Compared to similar compounds, {[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}prop-2-enylamine stands out due to its unique combination of functional groups. The presence of the sulfonyl group, in particular, imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21NO3S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
3-tert-butyl-4-methoxy-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C14H21NO3S/c1-6-9-15-19(16,17)11-7-8-13(18-5)12(10-11)14(2,3)4/h6-8,10,15H,1,9H2,2-5H3 |
InChI Key |
XSCRLBTWVUEBOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-((2E)-3-phenylprop-2-enyloxy)-2-[(5-bromo-2-methoxyphenyl)methylene]benzo[b] furan-3-one](/img/structure/B12193249.png)
![N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12193265.png)
![N-{3-acetyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}butanamide](/img/structure/B12193267.png)
![N,N-diethyl-3-[(2Z)-2-(phenylimino)-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B12193269.png)
![2,2-dimethyl-10-[2-oxo-2-(3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethoxy]-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one](/img/structure/B12193277.png)
![4-Benzyl-1-[(6-ethoxynaphthalen-2-yl)sulfonyl]piperidine](/img/structure/B12193280.png)
![N-(4-{[4-(2,4-dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B12193287.png)
![3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dipropylbenzenesulfonamide](/img/structure/B12193288.png)


![N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B12193306.png)


![8-fluoro-2-(furan-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole](/img/structure/B12193317.png)
